N-(3-morpholin-4-ylpropyl)acetamide
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Overview
Description
N-(3-morpholin-4-ylpropyl)acetamide: is a chemical compound with the molecular formula C9H18N2O2 It is characterized by the presence of a morpholine ring attached to a propyl chain, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-morpholin-4-ylpropyl)acetamide typically involves the reaction of morpholine with 3-chloropropylamine, followed by acetylation. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process may be catalyzed by bases like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(3-morpholin-4-ylpropyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted acetamides depending on the reagents used.
Scientific Research Applications
N-(3-morpholin-4-ylpropyl)acetamide has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of N-(3-morpholin-4-ylpropyl)acetamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
- N-(3-morpholin-4-ylpropyl)acetamide
- 2,2,2-trifluoro-N-(3-morpholin-4-ylpropyl)acetamide
- N-(3-morpholin-4-ylpropyl)-5-pyrrolidin-1-ylsulfonylpyridin-2-amine
Comparison: this compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
7052-80-4 |
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Molecular Formula |
C9H18N2O2 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
N-(3-morpholin-4-ylpropyl)acetamide |
InChI |
InChI=1S/C9H18N2O2/c1-9(12)10-3-2-4-11-5-7-13-8-6-11/h2-8H2,1H3,(H,10,12) |
InChI Key |
QGIILGSIXGPYBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCCN1CCOCC1 |
Origin of Product |
United States |
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